molecular formula C20H29BN2O4 B13123837 2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

Cat. No.: B13123837
M. Wt: 372.3 g/mol
InChI Key: FWGUNGCJCVMGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone is a complex organic compound featuring a pyran ring, a pyrrolopyridine moiety, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an amine.

    Introduction of the Boronate Ester: The boronate ester group is often introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid or ester and a halogenated pyrrolopyridine derivative.

    Attachment of the Tetrahydropyran Group: This step involves the formation of an ether linkage between the pyrrolopyridine and the tetrahydropyran ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the boronate ester and the pyrrolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology and Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The pyrrolopyridine moiety is a common scaffold in drug design, known for its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The boronate ester group is known to form reversible covalent bonds with diols and other nucleophiles, which could be exploited in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone: A closely related compound with a similar structure but different substitution pattern.

    2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)propanone: Another analog with a different alkyl chain length.

Uniqueness

The unique combination of a pyran ring, a pyrrolopyridine moiety, and a boronate ester in 2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone provides it with distinct chemical properties and potential applications that are not shared by its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H29BN2O4

Molecular Weight

372.3 g/mol

IUPAC Name

2-(oxan-4-yl)-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C20H29BN2O4/c1-19(2)20(3,4)27-21(26-19)15-12-17-16(22-13-15)5-8-23(17)18(24)11-14-6-9-25-10-7-14/h12-14H,5-11H2,1-4H3

InChI Key

FWGUNGCJCVMGRS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)CC4CCOCC4)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.